An In-Depth Technical Guide to 2-(Difluoromethylthio)benzoyl Chloride
An In-Depth Technical Guide to 2-(Difluoromethylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these, the difluoromethylthio (-SCF₂H) group has emerged as a moiety of significant interest, offering a unique combination of electronic properties, metabolic stability, and potential for enhanced target engagement. This technical guide is dedicated to a pivotal reagent that facilitates the introduction of this valuable group: 2-(Difluoromethylthio)benzoyl chloride (CAS No. 79676-60-1).
This document moves beyond a simple recitation of facts and figures. As a senior application scientist, my objective is to provide you with a comprehensive and practical understanding of this compound, grounded in both theoretical principles and field-proven insights. We will delve into its synthesis, explore its reactivity, and illuminate its applications in the synthesis of next-generation therapeutics. Every piece of information is presented with the aim of empowering you, the researcher, to leverage the full potential of this versatile chemical entity.
Section 1: Compound Identification and Physicochemical Properties
2-(Difluoromethylthio)benzoyl chloride is a specialty chemical primarily utilized as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.
CAS Number: 79676-60-1[1]
Physicochemical Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The following table summarizes the key physicochemical data for 2-(Difluoromethylthio)benzoyl chloride.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClF₂OS | [1] |
| Molecular Weight | 222.64 g/mol | [1] |
| Appearance | Not explicitly available in search results | |
| Boiling Point | Not explicitly available in search results | |
| Density | Not explicitly available in search results | |
| Refractive Index | Not explicitly available in search results | |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) and reactive with protic solvents (e.g., water, alcohols). |
Section 2: Synthesis of 2-(Difluoromethylthio)benzoyl Chloride
The synthesis of 2-(Difluoromethylthio)benzoyl chloride is typically a two-step process, commencing with the preparation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride. This approach ensures high yields and purity of the final product.
Logical Synthesis Workflow
Caption: Synthetic workflow for 2-(Difluoromethylthio)benzoyl chloride.
Step 1: Synthesis of 2-(Difluoromethylthio)benzoic Acid (Precursor)
While a specific protocol for 2-(difluoromethylthio)benzoic acid was not found in the provided search results, a plausible and commonly employed method would involve the reaction of thiosalicylic acid with a suitable difluoromethylating agent. The synthesis of structurally similar aryl thiobenzoic acids, such as 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid, has been reported and serves as a strong procedural precedent.[2]
Exemplary Protocol (based on analogous reactions):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve thiosalicylic acid in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Difluoromethylation: Introduce the difluoromethylating agent. This could be a reagent like chlorodifluoromethane (freon-22) under pressure, or a more modern electrophilic difluoromethylating reagent.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization or column chromatography.
Step 2: Conversion to 2-(Difluoromethylthio)benzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a standard and well-established transformation in organic synthesis. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the most common and effective methods.[3][4]
Detailed Experimental Protocol (using Thionyl Chloride):
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagent Charging: To the flask, add 2-(Difluoromethylthio)benzoic acid. For every 1 mole of the carboxylic acid, add a slight excess (1.2-1.5 equivalents) of thionyl chloride. The reaction can be run neat or in an inert solvent such as toluene or dichloromethane.[4]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed. The reaction is typically considered complete when gas evolution ceases.[4]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. The crude 2-(Difluoromethylthio)benzoyl chloride can then be purified by vacuum distillation.[5]
Section 3: Reactivity and Mechanistic Insights
2-(Difluoromethylthio)benzoyl chloride, as an acyl chloride, is a highly reactive electrophile. Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by both the chlorine atom and the 2-(difluoromethylthio) substituent.
Nucleophilic Acyl Substitution: The Core Reactivity
The primary mode of reactivity for 2-(Difluoromethylthio)benzoyl chloride is nucleophilic acyl substitution. A wide range of nucleophiles, including alcohols, amines, and water, will readily attack the carbonyl carbon, leading to the displacement of the chloride leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
The Electronic Influence of the Difluoromethylthio Group
The difluoromethylthio (-SCF₂H) group at the ortho position plays a crucial role in modulating the reactivity of the benzoyl chloride.
-
Electron-Withdrawing Nature: The two fluorine atoms are highly electronegative, making the -SCF₂H group strongly electron-withdrawing through the inductive effect. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This is analogous to the effect of a trifluoromethyl group.[6]
-
Steric Hindrance: The presence of the -SCF₂H group in the ortho position can introduce some steric hindrance around the reaction center, which may slightly impede the approach of bulky nucleophiles.
The overall reactivity is a balance of these activating electronic effects and potentially deactivating steric effects.
Section 4: Applications in Drug Development
The true value of 2-(Difluoromethylthio)benzoyl chloride lies in its ability to serve as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The incorporation of the difluoromethylthio moiety can significantly impact a drug candidate's properties.
The Advantage of the -SCF₂H Group in Medicinal Chemistry
-
Metabolic Stability: The -SCF₂H group is generally more resistant to metabolic degradation compared to a simple methylthio or thiol group, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug.
-
Lipophilicity and Bioavailability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Target Binding: The -SCF₂H group can act as a weak hydrogen bond donor and can participate in other non-covalent interactions within the binding pocket of a biological target, potentially increasing binding affinity and selectivity.
-
Fine-Tuning Physicochemical Properties: The unique electronic nature of the -SCF₂H group allows medicinal chemists to fine-tune the pKa and other physicochemical properties of a molecule to optimize its drug-like characteristics.
While specific drugs synthesized directly from 2-(Difluoromethylthio)benzoyl chloride are not readily found in the public domain, its structural motif is present in various developmental and patented compounds. For instance, related benzoyl chlorides are crucial in the synthesis of a wide array of pharmaceuticals, including those with anti-inflammatory, anti-cancer, and anti-microbial activities.[7][8][9]
Illustrative Synthetic Application Workflow
Caption: Use in the synthesis of a potential drug candidate.
Section 5: Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be strictly adhered to when handling 2-(Difluoromethylthio)benzoyl chloride. The safety profile is expected to be similar to other benzoyl chlorides.
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.[10]
-
Lachrymator: Vapors are irritating to the eyes and respiratory tract.
-
Reacts with Water: Reacts vigorously with water and other protic solvents to release hydrogen chloride gas.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11][12][13]
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed.[13]
-
Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. All waste should be disposed of in accordance with local, state, and federal regulations.
Section 6: Conclusion
2-(Difluoromethylthio)benzoyl chloride is a valuable and highly reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to introduce the electronically unique and metabolically robust difluoromethylthio group makes it a key tool for medicinal chemists seeking to optimize the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel therapeutics continues, the importance of specialized reagents like 2-(Difluoromethylthio)benzoyl chloride is only set to grow.
References
- CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid - Google P
- CN103787874A - Preparation process of benzoyl chloride - Google P
-
A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. ACS Publications. (URL: [Link])
-
SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES - İstanbul Ticaret Üniversitesi. (URL: [Link])
- CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google P
-
CAS 79676-60-1 C8H5ClF2OS 2-(Difluoromethylthio)benzoyl chloride 97% - Howei Pharm. (URL: [Link])
- US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google P
-
Examples of pharmaceutical and natural products containing benzoyl group. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Safety Data Sheet: Hexamethylene diamine - Carl ROTH. (URL: [Link])
-
Safety Data Sheet (SDS) Hexamethylenediamine - LPS.org. (URL: [Link])
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. (URL: [Link])
- US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google P
-
2-(Trifluoromethyl)benzoyl chloride - the NIST WebBook. (URL: [Link])
-
Material Safety Data Sheet - Harper College. (URL: [Link])
-
2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem. (URL: [Link])
-
Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid - PrepChem.com. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
Sources
- 1. CAS 79676-60-1 C8H5ClF2OS 2-(Difluoromethylthio)benzoyl chloride 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 2. CN107176916A - A kind of 2-ï¼To TRIFLUOROMETHYLPHENYLTHIOï¼The preparation method of benzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. jelsciences.com [jelsciences.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. archpdfs.lps.org [archpdfs.lps.org]
